Itasetron
Overview
Description
Itasetron is a selective 5-hydroxytryptamine3 receptor antagonist developed by Boehringer Ingelheim. It is primarily known for its antiemetic properties, which are effective in preventing nausea and vomiting induced by chemotherapy . This compound has shown potential in treating central nervous system disorders, including anxiety, psychosis, and cognitive dysfunctions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
First Method:
- The reaction of 2,3-dihydro-1H-benzimidazol-2-one with trichloromethyl chloroformate in tetrahydrofuran gives 2-oxo-2,3-dihydro-1H-benzimidazol-2-ylcarbonyl chloride.
- This compound is then condensed with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine in tetrahydrofuran, yielding the corresponding amide.
- Finally, this compound is alkylated with ethyl chloride and sodium hydride in dimethylformamide .
-
Second Method:
- The condensation of 2-nitrophenyl isocyanate with endo-8-methyl-8-azabicyclo[3,2,1]octan-3-amine in tetrahydrofuran/cyclohexane gives the corresponding 2-nitrophenylurea.
- This is reduced with hydrogen over palladium on carbon in ethanol to yield the 2-aminophenylurea.
- The acylation of this compound with phenyl chloroformate in toluene affords the carbamate, which is cyclized by means of sodium hydroxide in ethanol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Itasetron can undergo oxidation reactions, particularly at the nitrogen atoms in its structure.
Reduction: Reduction reactions can be performed on the nitro groups present in its intermediates.
Substitution: this compound undergoes substitution reactions, especially during its synthesis where various substituents are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Ethyl chloride, sodium hydride, phenyl chloroformate.
Major Products:
Scientific Research Applications
Itasetron has been extensively studied for its therapeutic potentials in various fields:
Chemistry: Used as a model compound in studying 5-hydroxytryptamine3 receptor antagonists.
Biology: Investigated for its effects on neurotransmitter functions and behavior in animal models.
Medicine: Primarily used as an antiemetic in chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new therapeutic agents targeting 5-hydroxytryptamine3 receptors.
Mechanism of Action
Itasetron exerts its effects by selectively antagonizing the 5-hydroxytryptamine3 receptors. These receptors are involved in the emetic response and various central nervous system functions. By blocking these receptors, this compound prevents the binding of serotonin, thereby inhibiting nausea and vomiting. It also modulates neurotransmitter release, which contributes to its potential anxiolytic and antipsychotic effects .
Comparison with Similar Compounds
- Ondansetron
- Granisetron
- Tropisetron
- Dolasetron
- Zatosetron
Comparison:
- Ondansetron: Both itasetron and ondansetron are 5-hydroxytryptamine3 receptor antagonists with antiemetic properties. this compound has shown a longer half-life and does not undergo hepatic biotransformation before elimination .
- Granisetron: Similar to this compound, granisetron is used to prevent chemotherapy-induced nausea and vomiting. This compound, however, has a different pharmacokinetic profile, offering potential advantages in terms of dosing and duration of action .
- Tropisetron: Both compounds are effective in inhibiting 5-hydroxytryptamine-induced bradycardia in animal models. This compound’s unique chemical structure may offer distinct therapeutic benefits .
- Dolasetron and Zatosetron: These compounds share similar mechanisms of action with this compound but differ in their chemical structures and pharmacokinetic properties .
This compound’s unique properties and potential therapeutic applications make it a valuable compound in the field of medicinal chemistry and pharmacology.
Properties
CAS No. |
123258-84-4 |
---|---|
Molecular Formula |
C16H20N4O2 |
Molecular Weight |
300.36 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide |
InChI |
InChI=1S/C16H20N4O2/c1-19-11-6-7-12(19)9-10(8-11)17-15(21)20-14-5-3-2-4-13(14)18-16(20)22/h2-5,10-12H,6-9H2,1H3,(H,17,21)(H,18,22)/t10?,11-,12+ |
InChI Key |
RWXRJSRJIITQAK-YOGCLGLASA-N |
SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Canonical SMILES |
CN1C2CCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Appearance |
Solid powder |
123258-84-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
127618-28-4 (hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(endo-N-8-methyl-8-azabicyclo(3.2.1.)-oct-3-yl)-2,3-dihydro-2-oxo-1H-benzimidazol-1-carboxamide DAU 6215 DAU-6215 itasetron itasetron hydrochloride N-(8-methyl-8-azabicyclo (3.2.1.)oct-3-yl)2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide U 98079A U-98079A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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